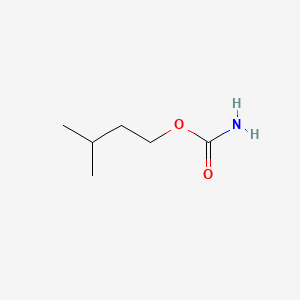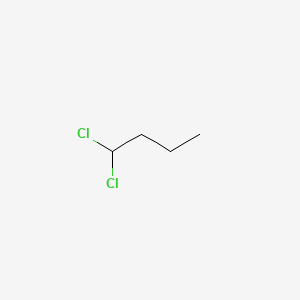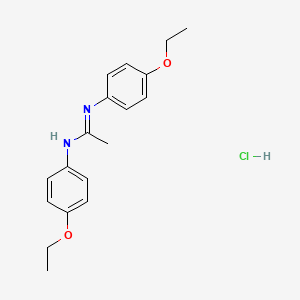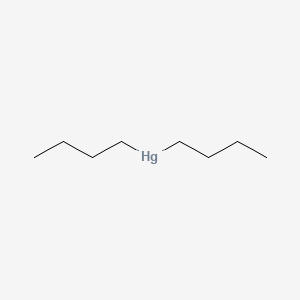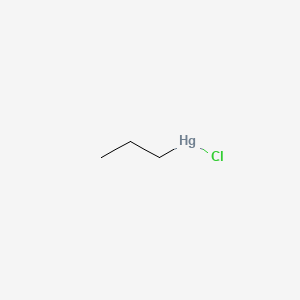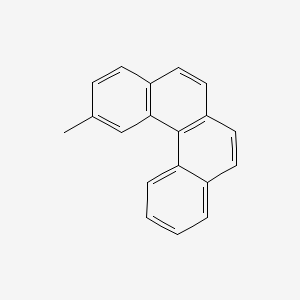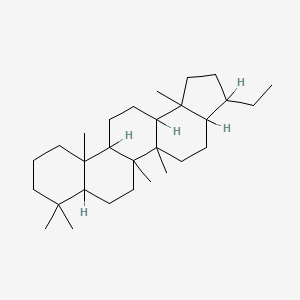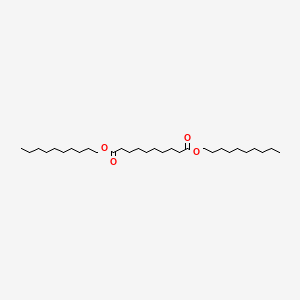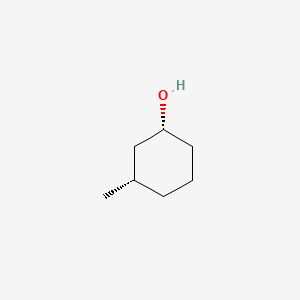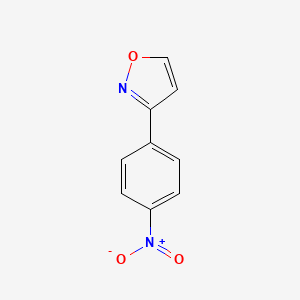
3-(4-ニトロフェニル)イソキサゾール
概要
説明
3-(4-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group Isoxazoles are known for their electron-rich azole ring, which contains both nitrogen and oxygen atoms
科学的研究の応用
3-(4-Nitrophenyl)isoxazole has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
作用機序
Target of Action
This compound belongs to a class of molecules known as isoxazoles, which are often used in medicinal chemistry due to their diverse biological activities . .
Mode of Action
Isoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that isoxazoles may affect multiple biochemical pathways, but the exact mechanisms remain to be determined.
Result of Action
Given the diverse biological activities of isoxazole derivatives , this compound could potentially exert a wide range of effects on cells
生化学分析
Biochemical Properties
3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-(4-Nitrophenyl)isoxazole has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of 3-(4-Nitrophenyl)isoxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Nitrophenyl)isoxazole can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.
Molecular Mechanism
At the molecular level, 3-(4-Nitrophenyl)isoxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with 3-(4-Nitrophenyl)isoxazole . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Nitrophenyl)isoxazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 3-(4-Nitrophenyl)isoxazole remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of 3-(4-Nitrophenyl)isoxazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, 3-(4-Nitrophenyl)isoxazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-(4-Nitrophenyl)isoxazole is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of 3-(4-Nitrophenyl)isoxazole with these enzymes can also influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 3-(4-Nitrophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, 3-(4-Nitrophenyl)isoxazole can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 3-(4-Nitrophenyl)isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 3-(4-Nitrophenyl)isoxazole can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-nitrobenzohydroxamic acid with propargyl bromide in the presence of a base, such as potassium carbonate, to form the desired isoxazole ring . Another approach involves the use of nitrile oxides generated in situ from aldoximes and chloramine-T, which then react with alkynes to form the isoxazole ring .
Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)isoxazole may involve large-scale nitration of phenylisoxazole derivatives followed by purification through recrystallization or chromatography. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(4-Nitrophenyl)isoxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Cycloaddition: The isoxazole ring can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes and alkynes.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Cycloaddition: Copper(I) acetylides and nitrile oxides under mild conditions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Isoxazoles: Electrophilic substitution reactions yield various substituted isoxazoles.
類似化合物との比較
- 3-(4-Methoxyphenyl)isoxazole
- 3-(4-Fluorophenyl)isoxazole
- 5-(4-Chlorophenyl)isoxazole
Comparison: 3-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy, fluoro, and chloro analogs. The nitro group enhances the compound’s ability to participate in redox reactions and electrophilic substitutions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAKZGOIOIOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345549 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4264-05-5 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

